![molecular formula C13H14N4O5 B3002340 Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate CAS No. 899997-60-5](/img/structure/B3002340.png)
Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate” is a chemical compound with the molecular formula C13H14N4O5 and a molecular weight of 306.278. It’s a derivative of oxazole, a heterocyclic compound that has gained attention in recent times due to its increasing importance in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate” is based on the oxazole nucleus, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Aplicaciones Científicas De Investigación
Synthesis of Fused-Ring Heterocycles :
- Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate, as part of the oxazole family, is involved in the synthesis of complex fused-ring heterocycles, essential in organic chemistry and material science. Silva, Henry, and Pittman (2012) demonstrate the reactivity of keto–enol tautomers derived from various methyl-substituted oxazoles, leading to the creation of unique heterocyclic compounds (Silva, Henry, & Pittman, 2012).
Anticancer and Antimicrobial Agents :
- The structural analogues of oxazole, including the trimethyl-1,3-oxazole, have been explored for their potential in anticancer and antimicrobial activities. Katariya, Vennapu, and Shah (2021) synthesized oxazole clubbed pyridyl-pyrazolines, showing significant results in anticancer and antimicrobial applications (Katariya, Vennapu, & Shah, 2021).
Synthesis of Novel Heterocyclic Derivatives :
- Research by Prokopenko et al. (2010) highlights the synthesis of novel derivatives from methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids, showing the versatility of oxazole derivatives in creating new chemical entities (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Development of Fungicidal Agents :
- The derivatives of methyl-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino acetate, closely related to oxazole compounds, have been synthesized and shown to exhibit fungicidal activities, as demonstrated by Zhou Wen-ming (2011). This suggests potential agricultural applications of similar oxazole derivatives (Zhou Wen-ming, 2011).
Synthesis of Analgesic and Anti-inflammatory Compounds :
- Derivatives containing the oxazole structure, such as 5-methyl-2-benzoxazolinones, have been synthesized and evaluated for their analgesic, anti-inflammatory, and antimicrobial activities. This research by Salgın-Gökşen et al. (2007) indicates the potential medicinal applications of oxazole derivatives (Salgın-Gökşen, Gökhan-Kelekçi, Göktaş, Köysal, Kiliç, Işık, Aktay, & Ozalp, 2007).
Direcciones Futuras
The future directions of research on “Methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate” and similar oxazole derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . The diverse biological potential of oxazole derivatives makes them valuable for medical applications .
Mecanismo De Acción
Mode of Action
It’s possible that the compound interacts with its targets by binding to active sites, causing conformational changes that affect the target’s function . .
Biochemical Pathways
Given its structure, it may be involved in nucleotide metabolism or other related pathways
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain to be determined .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. It’s possible that the compound could induce changes in cellular signaling, gene expression, or other cellular processes . More research is needed to determine the specific effects of this compound.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability . .
Propiedades
IUPAC Name |
methyl 2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O5/c1-6-7(2)22-12-14-10-9(17(6)12)11(19)16(5-8(18)21-4)13(20)15(10)3/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUWKKVVEUHGMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (1,6,7-trimethyl-2,4-dioxo-1,4-dihydro[1,3]oxazolo[2,3-f]purin-3(2H)-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

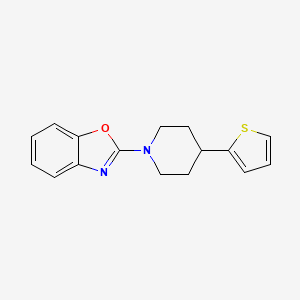

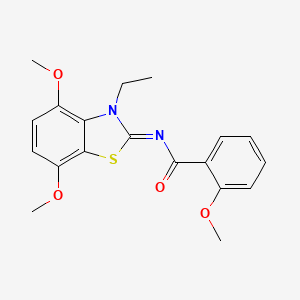

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B3002263.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3002264.png)
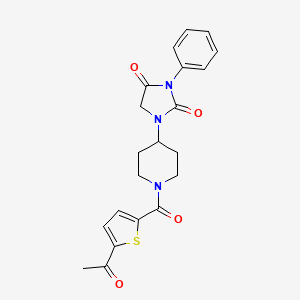
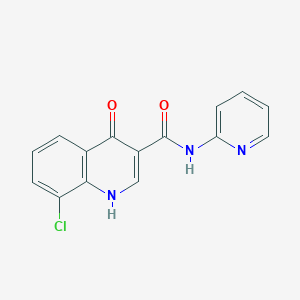
![6-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3002270.png)
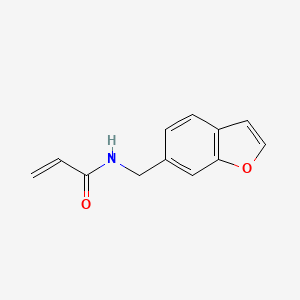
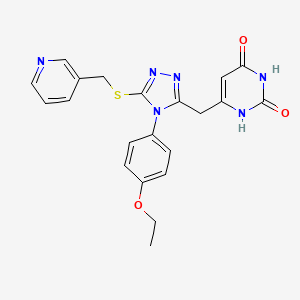
![3-[Pyridin-2-yl-(3,4,5-trimethoxy-benzoyl)-amino]-propionic acid methyl ester](/img/structure/B3002277.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B3002278.png)
![Cyclopropyl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3002279.png)